molecular formula C12H9F6N3O2 B11475770 2-Furancarboxamide, N-[3-amino-2-cyano-1,1-bis(trifluoromethyl)-2-butenyl]-

2-Furancarboxamide, N-[3-amino-2-cyano-1,1-bis(trifluoromethyl)-2-butenyl]-

Cat. No.: B11475770
M. Wt: 341.21 g/mol
InChI Key: WQPMIXVPNZZFDS-VOTSOKGWSA-N
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Description

N-[(3Z)-3-(1-Aminoethylidene)-3-cyano-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-yl]furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a cyano group, and multiple trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3Z)-3-(1-Aminoethylidene)-3-cyano-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-yl]furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring and the introduction of the trifluoromethyl groups. Common synthetic routes may involve the use of reagents such as trifluoromethyl iodide and cyanide sources under specific reaction conditions, including controlled temperatures and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(3Z)-3-(1-Aminoethylidene)-3-cyano-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

Major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted furan derivatives.

Scientific Research Applications

N-[(3Z)-3-(1-Aminoethylidene)-3-cyano-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-yl]furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(3Z)-3-(1-Aminoethylidene)-3-cyano-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, leading to modulation of biological activities. The cyano group also plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Aminoethylidene)quinoline-2,4(1H,3H)-dione: Shares the aminoethylidene group but differs in the core structure.

    Trifluoromethylated furan derivatives: Similar in having trifluoromethyl groups and a furan ring.

Uniqueness

N-[(3Z)-3-(1-Aminoethylidene)-3-cyano-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-yl]furan-2-carboxamide is unique due to its combination of a cyano group, multiple trifluoromethyl groups, and a furan ring, which confer distinct chemical and biological properties not commonly found in other compounds.

Properties

Molecular Formula

C12H9F6N3O2

Molecular Weight

341.21 g/mol

IUPAC Name

N-[(Z)-4-amino-3-cyano-1,1,1-trifluoro-2-(trifluoromethyl)pent-3-en-2-yl]furan-2-carboxamide

InChI

InChI=1S/C12H9F6N3O2/c1-6(20)7(5-19)10(11(13,14)15,12(16,17)18)21-9(22)8-3-2-4-23-8/h2-4H,20H2,1H3,(H,21,22)/b7-6+

InChI Key

WQPMIXVPNZZFDS-VOTSOKGWSA-N

Isomeric SMILES

C/C(=C(/C#N)\C(C(F)(F)F)(C(F)(F)F)NC(=O)C1=CC=CO1)/N

Canonical SMILES

CC(=C(C#N)C(C(F)(F)F)(C(F)(F)F)NC(=O)C1=CC=CO1)N

Origin of Product

United States

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